molecular formula C15H17NO B11737826 1-(7-Methoxy-1-naphthyl)cyclopropanemethanamine

1-(7-Methoxy-1-naphthyl)cyclopropanemethanamine

Katalognummer: B11737826
Molekulargewicht: 227.30 g/mol
InChI-Schlüssel: OVSDPIKTFMOWEW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(7-Methoxy-1-naphthyl)cyclopropanemethanamine is a chemical compound with the molecular formula C15H17NO and a molecular weight of 227.30 g/mol. It is known for its unique structure, which includes a methoxy group attached to a naphthalene ring and a cyclopropane ring bonded to a methanamine group.

Vorbereitungsmethoden

The synthesis of 1-(7-Methoxy-1-naphthyl)cyclopropanemethanamine typically involves multiple steps, starting with the preparation of the naphthalene derivative. The methoxy group is introduced through a methylation reaction, followed by the formation of the cyclopropane ring via a cyclopropanation reaction. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

1-(7-Methoxy-1-naphthyl)cyclopropanemethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding naphthoquinone derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as sodium hydride and alkyl halides.

Wissenschaftliche Forschungsanwendungen

1-(7-Methoxy-1-naphthyl)cyclopropanemethanamine has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of other chemical compounds.

Wirkmechanismus

The mechanism of action of 1-(7-Methoxy-1-naphthyl)cyclopropanemethanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxy group and the cyclopropane ring play crucial roles in its binding affinity and selectivity. The compound may modulate the activity of these targets, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

1-(7-Methoxy-1-naphthyl)cyclopropanemethanamine can be compared with other similar compounds, such as:

    1-(7-Methoxy-1-naphthyl)ethanamine: This compound has an ethanamine group instead of a cyclopropanemethanamine group, leading to different chemical properties and biological activities.

    1-(7-Methoxy-1-naphthyl)propanamine:

The uniqueness of this compound lies in its cyclopropane ring, which imparts distinct steric and electronic effects, influencing its chemical behavior and interactions with biological targets.

Eigenschaften

Molekularformel

C15H17NO

Molekulargewicht

227.30 g/mol

IUPAC-Name

[1-(7-methoxynaphthalen-1-yl)cyclopropyl]methanamine

InChI

InChI=1S/C15H17NO/c1-17-12-6-5-11-3-2-4-14(13(11)9-12)15(10-16)7-8-15/h2-6,9H,7-8,10,16H2,1H3

InChI-Schlüssel

OVSDPIKTFMOWEW-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC2=C(C=CC=C2C3(CC3)CN)C=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.